molecular formula C16H11NO3 B030491 5-Benzoyloxy-1(2H)-isoquinolinone CAS No. 370872-09-6

5-Benzoyloxy-1(2H)-isoquinolinone

Cat. No.: B030491
CAS No.: 370872-09-6
M. Wt: 265.26 g/mol
InChI Key: FFWUPFYTTMMSTH-UHFFFAOYSA-N
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Description

It appears as a yellow crystalline powder and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-oxo-2H-isoquinolin-5-yl) benzoate typically involves the reaction of isoquinoline derivatives with benzoic acid or its derivatives. One common method includes the condensation of isoquinoline-5-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for (1-oxo-2H-isoquinolin-5-yl) benzoate often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1-oxo-2H-isoquinolin-5-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into hydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(1-oxo-2H-isoquinolin-5-yl) benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-5-carboxylic acid: Shares a similar core structure but lacks the benzoate moiety.

    Quinoline derivatives: Similar in structure but differ in the position and type of substituents.

    Benzoyl derivatives: Compounds with a benzoyl group attached to various heterocycles.

Uniqueness

(1-oxo-2H-isoquinolin-5-yl) benzoate is unique due to its combined isoquinoline and benzoate structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components.

Properties

IUPAC Name

(1-oxo-2H-isoquinolin-5-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUPFYTTMMSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349766
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370872-09-6
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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